N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine
Overview
Description
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine typically involves the condensation of 4-methoxybenzaldehyde with 4-phenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Comparison: N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine is unique due to its specific structural features, such as the thiazole ring and the presence of both methoxyphenyl and phenyl groups.
Properties
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13(14-8-10-16(22-2)11-9-14)20-21-18-19-17(12-23-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,19,21)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQRBFDQHNTOAZ-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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